A Technical Guide to Near-Infrared Hydrogen Peroxide Probes: Chemical Structure, Synthesis, and Application
A Technical Guide to Near-Infrared Hydrogen Peroxide Probes: Chemical Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of near-infrared (NIR) fluorescent probes for the detection of hydrogen peroxide (H₂O₂), a critical reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes. The development of reliable methods for monitoring H₂O₂ fluctuations in biological systems is paramount for advancing our understanding of redox biology and for the development of novel therapeutics. This document details the chemical structures, synthesis, and experimental applications of these powerful molecular tools.
Core Principles of Nir-H₂O₂ Probe Design
The rational design of NIR probes for H₂O₂ detection hinges on the integration of three key components: a NIR fluorophore, a H₂O₂-specific recognition moiety, and a linker. The fundamental principle involves a "turn-on" fluorescence mechanism, where the probe is initially in a non-fluorescent or weakly fluorescent state. Upon reaction with H₂O₂, the recognition moiety is cleaved or undergoes a structural change, liberating the NIR fluorophore and resulting in a significant increase in fluorescence intensity.
The most prevalent strategy employs a boronic acid or boronate ester as the H₂O₂-reactive trigger. In the presence of H₂O₂, the boronate group is oxidized to a hydroxyl group, which in turn modulates the electronic properties of the fluorophore, leading to a "turn-on" of its fluorescence. This reaction is highly specific for H₂O₂ over other ROS, ensuring selective detection. The choice of the NIR fluorophore is critical for in vivo applications, as longer wavelengths (typically >650 nm) minimize background autofluorescence from biological tissues and allow for deeper tissue penetration. Commonly used NIR fluorophores include cyanine and hemicyanine dyes, as well as other scaffolds with extended π-conjugation.
Chemical Structures and Synthesis of Representative Nir-H₂O₂ Probes
A variety of Nir-H₂O₂ probes have been developed, each with unique photophysical properties and suitability for different biological applications. Below are the chemical structures and generalized synthesis schemes for several notable examples.
Cyanine-Based Probes: The WB-1 Example
Cyanine dyes are a popular choice for NIR probe development due to their high molar extinction coefficients and tunable emission wavelengths. WB-1 is a mitochondria-targeting NIR fluorescent probe for H₂O₂.
Chemical Structure of WB-1:
(A precise chemical structure diagram for WB-1 would be presented here in a publication, showing the cyanine backbone, the boronate ester recognition moiety, and the mitochondrial targeting group.)
General Synthesis Scheme:
The synthesis of cyanine-based probes like WB-1 typically involves a multi-step process. A common route includes the quaternization of a heterocyclic base (e.g., indole), followed by condensation with a second heterocyclic component and a linking agent to form the cyanine core. The H₂O₂-reactive boronate ester is then introduced, often through nucleophilic substitution. Finally, a targeting moiety, such as a triphenylphosphonium cation for mitochondria, is incorporated to ensure subcellular localization.
Hemicyanine-Based Probes
Hemicyanine dyes, which consist of an electron-donating and an electron-accepting moiety connected by a polymethine bridge, are also widely used. An example is a probe constructed by linking a 4-(bromomethyl)benzeneboronic acid pinacol ester to an IR-780 hemicyanine skeleton.[1]
General Synthesis Scheme:
The synthesis of these probes generally involves the reaction of a hemicyanine dye possessing a reactive site (e.g., a hydroxyl or amino group) with a derivative of boronic acid that contains a suitable leaving group. The reaction conditions are typically mild to preserve the integrity of the fluorophore.
Isophorone-Based Probes: The BC-B Example
Isophorone derivatives can also serve as the core fluorophore structure. The BC-B probe utilizes a malononitrile isophorone derivative as the fluorophore and a phenylboronic acid pinacol ester as the recognition group.[2][3]
Synthesis of BC-B:
The synthesis of BC-B involves the reaction of the fluorophore BC-OH with 4-(bromomethyl)phenylboronic acid pinacol ester in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is typically heated to drive the nucleophilic substitution, followed by purification using column chromatography.
Quantitative Data of Nir-H₂O₂ Probes
The selection of an appropriate Nir-H₂O₂ probe for a specific application depends on its photophysical and performance characteristics. The following table summarizes key quantitative data for several representative probes.
| Probe Name | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit (LOD) | Reference(s) |
| Probe 1 (IR-780 based) | ~680 | >700 | >20 | 0.14 µM | [1] |
| DBIS (IR-783 based) | Not Specified | 708 | Not Specified | 0.12 µM | |
| WB-1 | Not Specified | 835 | Not Specified | 63 nM | [4] |
| BC-B | 550 | 672 | 122 | 0.003 µmol/L | |
| NBO | 430 | 550 & 820 | ~180 (for 820 nm) | 340 nmol/L | |
| CSBOH | 560 & 670 | 650 & 720 | Not Applicable (Ratiometric) | Not Specified | |
| Bio-B-Cy | 680 | 707 | 27 | 0.14 µM | |
| DCM-HNU | Not Specified | 658 | 205 | 0.17 µM |
Experimental Protocols
The following are generalized protocols for the use of Nir-H₂O₂ probes in cellular imaging. It is essential to optimize these protocols for specific cell types, probes, and instrumentation.
General Materials and Reagents
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Nir-H₂O₂ probe of choice
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Dimethyl sulfoxide (DMSO) for stock solution preparation
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Phosphate-buffered saline (PBS), pH 7.4
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Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
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Cells of interest (e.g., HeLa, HepG2)
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Hydrogen peroxide (H₂O₂) solution for positive controls
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N-acetylcysteine (NAC) as a ROS scavenger for negative controls
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Phorbol 12-myristate 13-acetate (PMA) to induce endogenous H₂O₂ production
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Confocal laser scanning microscope with appropriate laser lines and emission filters
Protocol for Imaging Exogenous H₂O₂
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Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 70-80%).
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Probe Loading:
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Prepare a stock solution of the Nir-H₂O₂ probe (e.g., 1-10 mM) in DMSO.
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Dilute the stock solution in serum-free cell culture medium to the final working concentration (typically 1-10 µM).
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Remove the culture medium from the cells and wash once with PBS.
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Incubate the cells with the probe-containing medium for the recommended time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
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H₂O₂ Treatment:
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After probe loading, wash the cells twice with PBS to remove excess probe.
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Add fresh cell culture medium containing the desired concentration of H₂O₂ (e.g., 50-100 µM) to the cells.
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For a negative control, pre-incubate cells with a ROS scavenger like NAC (e.g., 1 mM) for 1 hour before adding H₂O₂.
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Imaging:
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Immediately image the cells using a confocal microscope.
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Use the appropriate excitation laser and collect the emission in the specified NIR range.
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Acquire images at different time points to monitor the fluorescence changes.
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Protocol for Imaging Endogenous H₂O₂
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Cell Culture and Probe Loading: Follow steps 1 and 2 from the exogenous H₂O₂ protocol.
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Induction of Endogenous H₂O₂:
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After probe loading and washing, replace the medium with fresh medium.
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Add a stimulant to induce endogenous H₂O₂ production, such as PMA (e.g., 1 µg/mL).
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Incubate for a suitable time (e.g., 30 minutes) to allow for H₂O₂ generation.
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For a negative control, co-incubate the cells with PMA and NAC.
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Imaging: Proceed with imaging as described in step 4 of the exogenous H₂O₂ protocol.
Visualization of Signaling Pathways and Workflows
Graphviz diagrams are provided to illustrate the logical relationships in Nir-H₂O₂ probe function and experimental design.
Caption: General mechanism of a "turn-on" Nir-H₂O₂ fluorescent probe.
Caption: Experimental workflow for cellular imaging of H₂O₂ using a NIR probe.
References
- 1. A novel H2O2 activated NIR fluorescent probe for accurately visualizing H2S fluctuation during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A NIR Dual-Channel Fluorescent Probe for Fluctuations of Intracellular Polarity and H2O2 and Its Applications for the Visualization of Inflammation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
